5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI)
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Overview
Description
5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . This compound has a molecular formula of C6H7NO4 and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI), can be achieved through various methods. One common approach is the cycloaddition reaction, where Cu (I) or Ru (II) catalysts are employed . Another method involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst . These reactions typically occur under moderate conditions and yield substituted isoxazoles in good quantities.
Industrial Production Methods: Industrial production of isoxazole derivatives often focuses on eco-friendly and cost-effective methods. Metal-free synthetic routes have been developed to address the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, where it forms isoxazole rings through the reaction with nitrile oxides .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazole derivatives include CuCl, AuCl3, and sodium hypochlorite . These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.
Major Products Formed: The major products formed from these reactions are substituted isoxazoles, which have significant biological and pharmaceutical applications .
Scientific Research Applications
5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, isoxazole derivatives are known for their role as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, these compounds have applications in agro-chemistry as insecticides and plant growth regulators .
Mechanism of Action
The mechanism of action of 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) involves its interaction with specific molecular targets. For instance, isoxazole derivatives act as acetylcholinesterase inhibitors by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This action is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) include other isoxazole derivatives such as 3,5-disubstituted isoxazoles and 3-substituted isoxazoles . These compounds share the isoxazole core structure but differ in their substituents, which impart different biological activities .
Uniqueness: The uniqueness of 5-Isoxazoleaceticacid,-alpha–hydroxy-3-methyl-(9CI) lies in its specific substituents, which contribute to its distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
115521-56-7 |
---|---|
Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.125 |
IUPAC Name |
2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-2-4(11-7-3)5(8)6(9)10/h2,5,8H,1H3,(H,9,10) |
InChI Key |
ABPZIQNUDOXILV-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C(C(=O)O)O |
Synonyms |
5-Isoxazoleaceticacid,-alpha--hydroxy-3-methyl-(9CI) |
Origin of Product |
United States |
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